(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine
Description
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m1/s1 |
InChI Key |
WCFHFGFGUVXTPA-ZCFIWIBFSA-N |
Isomeric SMILES |
C1COCCC1[C@H](C(F)(F)F)N |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a dihydropyran derivative using a chiral catalyst to introduce the trifluoromethyl group and the amine functionality . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and various substituted amines .
Scientific Research Applications
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of trifluoromethylation on biological activity. It serves as a model compound for investigating the interactions of trifluoromethylated amines with biological targets .
Medicine
In medicinal chemistry, ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is explored for its potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects . The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its trifluoromethyl group and tetrahydropyran substituent. Below, it is compared with key analogs based on and , focusing on substituent effects, stereochemistry, and pharmacological relevance.
Trifluoroethylamine Derivatives with Heterocyclic Substituents
Key Observations:
- Substituent Impact : The tetrahydropyran-4-yl group in the target compound provides enhanced solubility compared to pyridinyl analogs, which may exhibit higher crystallinity due to aromatic stacking .
- Stereochemistry : The (S)-enantiomer of the pyridin-3-yl analog shows a high similarity score (1.00), suggesting comparable synthetic accessibility but divergent biological activity due to chirality .
- Electron-Withdrawing Groups : The trifluoromethyl group in all analogs enhances metabolic stability and bioavailability by reducing oxidative degradation .
Physicochemical and Pharmacological Differences
Solubility and Lipophilicity:
- Pyridinyl Analogs : Higher solubility in polar solvents (e.g., DMSO) due to pyridine’s nitrogen lone pairs, but reduced membrane permeability .
- 3-(Trifluoromethyl)phenyl Analog : Extreme lipophilicity (logP ~3.0) limits aqueous solubility but improves blood-brain barrier penetration, making it suitable for CNS-targeted drugs .
Biological Activity
(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine, also known as (R)-TFP, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research.
Chemical Structure and Properties
- Molecular Formula : C7H13ClF3NO
- Molecular Weight : 219.63 g/mol
- CAS Number : 1821820-77-2
The compound features a trifluoromethyl group that enhances its lipophilicity and binding affinity to various biological targets. The tetrahydropyran ring contributes to the stability and conformational flexibility of the molecule, which can influence its interaction with enzymes and receptors.
(R)-TFP's mechanism of action involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group is known to enhance binding affinity, potentially affecting enzyme kinetics and receptor activation.
Pharmacological Effects
- Enzyme Inhibition : Preliminary studies suggest that (R)-TFP may act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy .
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with NMDA receptors. Such modulation can be beneficial in treating neurological disorders .
- Anticancer Activity : In vitro studies have indicated that (R)-TFP may exhibit anticancer properties by influencing cell growth and apoptosis in cancer cell lines. Its role as an HDAC inhibitor suggests potential applications in oncology .
Case Studies
- Histone Deacetylase Inhibition : Research has demonstrated that compounds similar to (R)-TFP can inhibit HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .
- Neuroprotective Effects : Studies involving NMDA receptor modulation have shown that (R)-TFP can enhance synaptic plasticity and may protect against excitotoxicity associated with neurodegenerative diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClF3NO |
| Molecular Weight | 219.63 g/mol |
| CAS Number | 1821820-77-2 |
| Biological Targets | HDACs, NMDA receptors |
| Potential Applications | Cancer therapy, neuroprotection |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine, and how is enantiomeric purity ensured?
- Synthetic Routes :
- Trifluoromethylation : Reacting pyridine-4-carboxaldehyde with trifluoroacetic acid derivatives, followed by reductive amination to introduce the amine group .
- Chiral Resolution : Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer, critical for maintaining stereochemical integrity .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl at δ ~120 ppm for ¹³C) and tetrahydropyran ring conformation .
- FT-IR : Confirms amine (N-H stretch ~3300 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
Q. What are the stability considerations for storing and handling this compound?
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation .
- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure, which can degrade the trifluoromethyl group .
Advanced Research Questions
Q. How does the stereochemistry of the compound influence its interactions with biological targets?
- The (R)-enantiomer exhibits distinct binding due to spatial orientation:
- Tetrahydropyran Ring : Provides rigidity, enhancing fit into hydrophobic enzyme pockets (e.g., cytochrome P450) .
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Case Study : (R)-enantiomers show 3–5× higher receptor affinity than (S)-counterparts in preliminary kinase inhibition assays .
Q. What computational approaches are used to predict receptor binding affinity and metabolic pathways?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., GPCRs), highlighting hydrogen bonds between the amine group and Asp113 residue .
- DFT Calculations : Predict metabolic sites (e.g., oxidation of tetrahydropyran ring) using Gaussian09 with B3LYP/6-31G* basis set .
- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Factors Causing Discrepancies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
